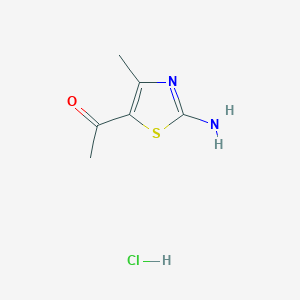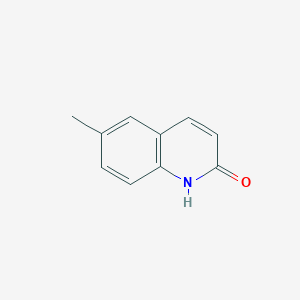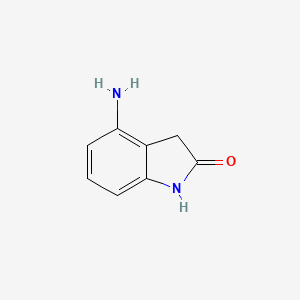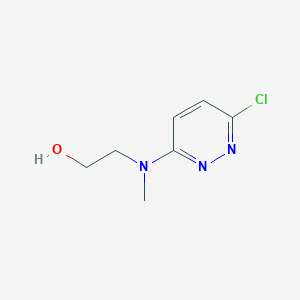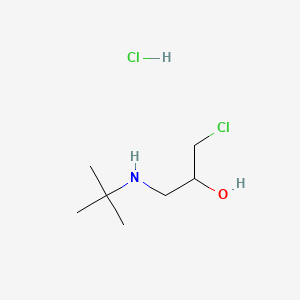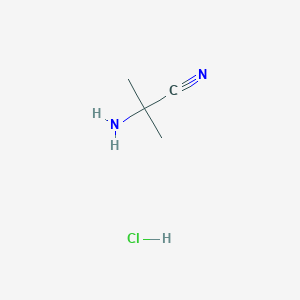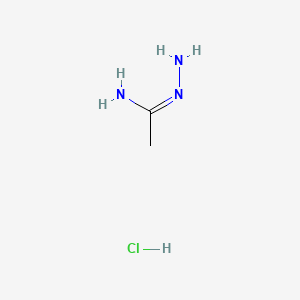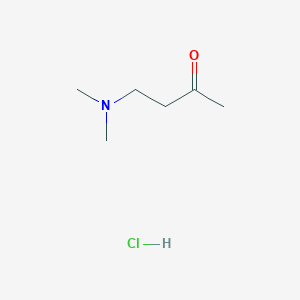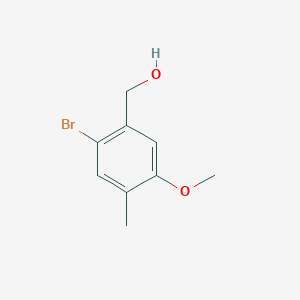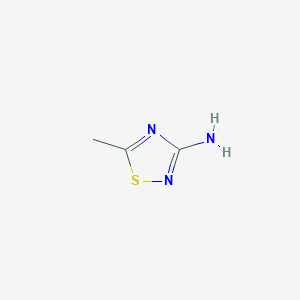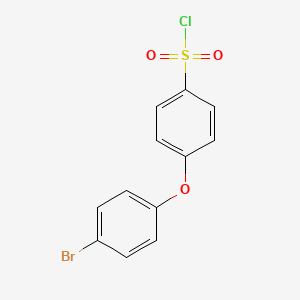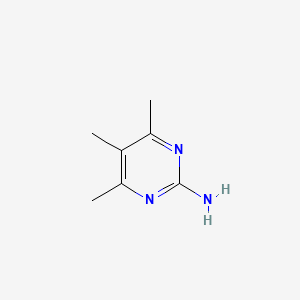
3-(1-Benzothiophen-2-yl)propanoic acid
Overview
Description
3-(1-Benzothiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C11H10O2S . It has a molecular weight of 206.26 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(1-Benzothiophen-2-yl)propanoic acid is characterized by a benzothiophene ring attached to a propanoic acid group . The InChI code for this compound isInChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13) . Physical And Chemical Properties Analysis
3-(1-Benzothiophen-2-yl)propanoic acid has a molecular weight of 206.26 g/mol. It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. The compound has a rotatable bond count of 3. Its exact mass and monoisotopic mass are 206.04015073 g/mol. The topological polar surface area is 65.5 Ų. It has a heavy atom count of 14 and a complexity of 217 .Scientific Research Applications
Synthesis of Benzothiophene Derivatives
Benzothiophenes are significant in various research fields, including pharmaceutical sciences and materials chemistry . The one-step synthesis of 3-substituted benzothiophenes from o-silylaryl triflates and alkynyl sulfides is a notable application. This method allows for the creation of diverse multisubstituted benzothiophene derivatives, which can be further functionalized.
Pharmaceutical Applications
The structural motif of benzothiophene is present in several pharmaceutical compounds. For instance, sertaconazole and raloxifene are two drugs that contain benzothiophene units and serve as antifungal and selective estrogen receptor modulators, respectively . The versatility of 3-(1-Benzothiophen-2-yl)propanoic acid in drug synthesis highlights its importance in medicinal chemistry.
Materials Chemistry
In materials science, benzothiophene derivatives like DNTT have been utilized for organic semiconductors . These compounds are crucial for developing electronic devices, such as organic field-effect transistors (OFETs), due to their excellent charge transport properties.
Organic Synthesis Methodology
The compound serves as an intermediate in the synthesis of 3-propanaldehydes , which are useful in creating natural products, chemosensors, and in the perfume industry . The Knoevenagel condensation process is a key step in this synthesis, showcasing the compound’s role in organic synthesis methodologies.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1-benzothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKJBEPHOXIJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507730 | |
| Record name | 3-(1-Benzothiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzothiophen-2-yl)propanoic acid | |
CAS RN |
42768-60-5 | |
| Record name | 3-(1-Benzothiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

